molecular formula C14H13Cl2NO3S B8041256 (2,4-Dichlorophenyl) 2-anilinoethanesulfonate

(2,4-Dichlorophenyl) 2-anilinoethanesulfonate

Cat. No.: B8041256
M. Wt: 346.2 g/mol
InChI Key: BMALVSLVHAEBRK-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl) 2-anilinoethanesulfonate is a chemical compound that features a dichlorophenyl group attached to an anilinoethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl) 2-anilinoethanesulfonate typically involves the reaction of 2,4-dichlorophenylamine with ethane sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Dichlorophenylamine+Ethane sulfonyl chloride(2,4-Dichlorophenyl) 2-anilinoethanesulfonate\text{2,4-Dichlorophenylamine} + \text{Ethane sulfonyl chloride} \rightarrow \text{this compound} 2,4-Dichlorophenylamine+Ethane sulfonyl chloride→(2,4-Dichlorophenyl) 2-anilinoethanesulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl) 2-anilinoethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,4-Dichlorophenyl) 2-anilinoethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2,4-Dichlorophenyl) 2-anilinoethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through competitive or non-competitive inhibition. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroacetanilide: Similar in structure but lacks the sulfonate group.

    2,4-Dichlorophenylamine: The parent amine without the ethane sulfonate moiety.

    2,4-Dichlorobenzenesulfonic acid: Contains the sulfonic acid group but lacks the aniline component.

Uniqueness

(2,4-Dichlorophenyl) 2-anilinoethanesulfonate is unique due to the combination of the dichlorophenyl and anilinoethanesulfonate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both functional groups are required.

Properties

IUPAC Name

(2,4-dichlorophenyl) 2-anilinoethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c15-11-6-7-14(13(16)10-11)20-21(18,19)9-8-17-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMALVSLVHAEBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCS(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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